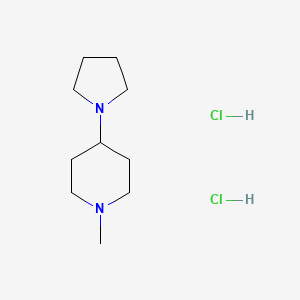![molecular formula C14H17N3OS B6425663 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine CAS No. 2034513-63-6](/img/structure/B6425663.png)
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine, commonly referred to as 4-MTPT, is a synthetic organic compound that is composed of nitrogen, sulfur, and carbon atoms. It is a member of the pyrazole family of compounds and is primarily used in scientific research applications. 4-MTPT is a versatile compound that has been used in a variety of experiments, including those involving biochemical and physiological processes.
科学的研究の応用
4-MTPT has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibitors, as it is known to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been used in the study of signal transduction pathways, as it has been shown to inhibit the activity of certain protein kinases. Additionally, 4-MTPT has been used in the study of drug metabolism, as it has been shown to inhibit the activity of certain cytochrome P450 enzymes.
作用機序
The exact mechanism of action of 4-MTPT is not fully understood. However, it is believed that 4-MTPT binds to the active sites of enzymes, blocking their catalytic activity. It has also been suggested that 4-MTPT may interact with the active sites of certain protein kinases, thereby inhibiting their activity. Additionally, it has been hypothesized that 4-MTPT may interact with certain cytochrome P450 enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPT have not been extensively studied. However, it has been shown to inhibit the activity of tyrosinase, acetylcholinesterase, and certain protein kinases. Additionally, it has been shown to inhibit the activity of certain cytochrome P450 enzymes. The inhibition of these enzymes may lead to changes in biochemical and physiological processes, though further research is needed to determine the exact effects of 4-MTPT.
実験室実験の利点と制限
4-MTPT has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 128-131°C. Additionally, it is relatively easy to synthesize, as it can be synthesized in two steps. Furthermore, it is a versatile compound, as it can be used in a variety of experiments involving biochemical and physiological processes.
However, 4-MTPT also has several limitations for use in lab experiments. It is not a very potent compound, and its effects are not always reproducible. Additionally, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.
将来の方向性
There are several potential future directions for the study of 4-MTPT. Further research is needed to determine the exact mechanism of action of 4-MTPT and its biochemical and physiological effects. Additionally, further research is needed to determine the optimal conditions for the synthesis of 4-MTPT and its use in experiments. Additionally, further research is needed to determine the potential therapeutic applications of 4-MTPT. Finally, further research is needed to explore the potential applications of 4-MTPT in other fields, such as drug development and materials science.
合成法
4-MTPT is synthesized by a two-step process that involves the condensation of 4-methoxyphenylhydrazine with 1,3-diethylthiourea followed by the cyclization of the resulting hydrazone. The condensation reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80°C. The cyclization reaction is conducted in a methanol solution of hydrochloric acid at a temperature of 80°C. The final product is a white crystalline solid with a melting point of 128-131°C.
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-18-12-4-2-11(3-5-12)13-10-15-16-14(13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMFXBGNRXCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
![1-methyl-3-[1-(3-phenylpropanoyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425592.png)
![4-methyl-1-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6425601.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6425621.png)
![N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6425626.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)

![3-[(4-methoxyphenyl)methyl]-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6425666.png)
![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)